1-Aminohydantoin hydrochloride is a chemical compound that has garnered attention due to its potential applications in various fields, including medicine and pharmacology. The compound and its derivatives have been synthesized and evaluated for their biological activities, which have led to the discovery of their roles as inhibitors of certain enzymes and their potential use as therapeutic agents.
The mechanism of action of 1-aminohydantoin derivatives has been explored in the context of antimalarial and anti-Alzheimer's disease activities. In the case of antimalarial action, these compounds have been found to inhibit Plasmodium aspartic proteases, which are essential for the survival of the malaria-causing parasite, Plasmodium. Specifically, the derivatives have shown potent nanomolar inhibition of the Plasmodium aspartic proteases PM-II and PM-IV, indicating a unique mechanism of action relative to currently used antimalarial drugs2. For Alzheimer's disease, aminohydantoins have been identified as potent and selective inhibitors of human beta-secretase (BACE1), an enzyme involved in the production of amyloid-beta peptides that accumulate in the brains of Alzheimer's patients. These inhibitors exhibit low nanomolar potency for BACE1 and demonstrate significant selectivity over other structurally related aspartyl proteases34.
Aminohydantoins have been evaluated as a novel class of antimalarial agents. The optimization of these compounds has led to the identification of a promising lead, compound 8p (CWHM-117), which possesses a low molecular weight, modest lipophilicity, oral bioavailability, and in vivo antimalarial activity in mice. This compound, with a bulky group on the aminohydantoin N-3 position, shows enhanced antimalarial potency and reduced inhibition of human aspartic proteases, making it a potential candidate for further development as an antimalarial drug2.
In the search for treatments for Alzheimer's disease, 1-aminohydantoin derivatives have been designed and synthesized as potent and selective BACE1 inhibitors. These compounds have been optimized for brain permeability and metabolic stability, with modifications such as alkyl and alkoxy groups at the meta-position of the P1 phenyl and a fluorine substitution at the para-position. These structural changes have resulted in enhanced brain permeability and reduced CYP3A4 inhibition. In vivo studies have demonstrated that these BACE1 inhibitors can significantly reduce plasma amyloid-beta levels in a mouse model of Alzheimer's disease, suggesting their potential as therapeutic agents for the condition34.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 282727-46-2
CAS No.: 215023-65-7